4-Methyldibenzothiophene
Overview
Description
Synthesis Analysis
The synthesis of 4-Methyldibenzothiophene involves lithiation reactions, which have been thoroughly explored to understand the factors controlling the formation of substituted dibenzothiophenes. For instance, Katritzky and Perumal (1990) described the synthesis of various 4-substituted and 4,6-disubstituted dibenzothiophenes by lithiation reactions, examining factors affecting the formation of these compounds (Katritzky & Perumal, 1990). Similarly, Campaigne, Hewitt, and Ashby (1969) discussed the substitution reactions of 4-methyldibenzothiophene, including various derivative syntheses (Campaigne, Hewitt, & Ashby, 1969).
Molecular Structure Analysis
Investigations into the molecular structure of 4-Methyldibenzothiophene and its derivatives have been conducted to understand their spatial arrangements and electronic configurations. The molecular energetics, including enthalpies of formation and sublimation, provide insight into the stability and reactivity of these compounds (Freitas, Gomes, & Silva, 2010).
Chemical Reactions and Properties
The chemical reactivity of 4-Methyldibenzothiophene under various conditions highlights its utility in different chemical transformations. For example, its hydrodesulfurization has been a subject of detailed mechanistic studies, providing insights into the transformation of alkyl-dibenzothiophenes by hydrodesulfurization on NiMo catalysts (Meille, Schulz, Lemaire, & Vrinat, 1999).
Physical Properties Analysis
The study of physical properties, such as thermodynamic stability and electrochemical behaviors, is crucial for understanding how 4-Methyldibenzothiophene behaves under different environmental conditions. Yang et al. (2019) explored the thermodynamic stability of methyldibenzothiophenes in sedimentary rock extracts, revealing reaction mechanisms that govern the formation of these compounds in geological settings (Yang et al., 2019).
Scientific Research Applications
Synthesis and Derivative Preparation:
- Efficient large-scale production of pure 4-methyl dibenzothiophenes is important for hydrosulfurization studies (C. Kuehm-Caubère et al., 1996).
- Bromination of 4-methyldibenzothiophene yields derivatives useful for further chemical transformations (E. Campaigne et al., 1969).
Pharmaceutical Potential:
- Derivatives of dibenzothiophene have shown potential as antifertility agents in animal studies (R. Crenshaw et al., 1972).
Fuel and Energy Research:
- Dibenzothiophene oxidation reactivities are crucial in diesel fuel processing, with specific systems exhibiting high oxidation reactivity (M. Te et al., 2001).
- Hydrodesulfurization studies of dibenzothiophenes, including 4-methyldibenzothiophene, help in improving fuel quality (T. Kabe et al., 1993).
- Conversion of dibenzothiophenes into fuel components using specific catalysts and oxidants has been effective (M. Safa & Xiaoliang Ma, 2016).
Environmental Applications:
- Transformations of methyldibenzothiophene isomers by certain bacteria can be used as biomarkers for environmental pollution assessment (S. Saftić et al., 1993).
Thermodynamics and Chemical Properties:
- Studies on the enthalpy of formation and sublimation of 4-methyldibenzothiophene provide insights into its thermodynamic properties (Vera L. S. Freitas et al., 2010).
Desulfurization Processes:
- The role of 4-methyldibenzothiophene in hydrodesulfurization, particularly in light oil processing, has been explored (T. Hirai et al., 1996).
Catalysis and Reaction Kinetics:
- Research on hydrodesulfurization kinetics of 4-methyldibenzothiophene provides insights into catalytic processes and reaction mechanisms (V. Vanrysselberghe et al., 1998).
Carbonization Processes:
- The carbonization of 4-methyldibenzothiophene in oils impacts the molecular composition and extent of certain reactions (Rose M. Filley and S. Eser, 1997).
Geochemical Research:
- The stability of methyldibenzothiophene isomers in sedimentary rocks influences maturity indicators in geochemical studies (Si-ya Yang et al., 2019).
Electrochemical Studies:
- Electrochemical oxidation of dibenzothiophene compounds, including 4-methyldibenzothiophene, has been studied for producing sulfoxides or sulfones (O. O. Dávila et al., 2019).
Environmental Monitoring:
- TiO2 nanotube arrays have been used to adsorb aromatic sulfur compounds, including 4-methyldibenzothiophene, from water samples for pollution monitoring (Qingxiang Zhou & Z. Fang, 2014).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Avoid dust formation. Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Relevant Papers A paper titled “Selective and simultaneous removal of dibenzothiophene and 4-methyldibenzothiophene using double-template molecularly imprinted polymers on the surface of magnetic mesoporous silica” discusses the use of MDBT in the synthesis of certain products . Another paper titled “Dibenzothiophenes, phenyldibenzothiophenes, and benzo[b]naphthothiophenes in crude oils and source rock extracts from the Niger Delta Basin, Nigeria, and their applications as source facies, depositional environments, and thermal maturity indicators” also mentions MDBT .
properties
IUPAC Name |
4-methyldibenzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10S/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICUQYHIOMMFGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880809 | |
Record name | dibenzothiophene, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Methyldibenzothiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Methyldibenzothiophene | |
CAS RN |
7372-88-5, 20928-02-3, 31317-07-4 | |
Record name | 4-Methyldibenzothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7372-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzothiophene, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020928023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzothiophene, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031317074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | dibenzothiophene, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyldibenzothiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
66.5 °C | |
Record name | 4-Methyldibenzothiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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